molecular formula C17H12N2OS2 B2518866 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-38-3

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2518866
CAS No.: 860651-38-3
M. Wt: 324.42
InChI Key: QNOLKOJERUTKGY-UHFFFAOYSA-N
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Description

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a synthetic organic compound featuring a naphthalene system linked to a bifunctional thiazole core, designed for advanced chemical and pharmaceutical research. The naphthyl-thiazole architecture is a scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Recent studies on analogous thiazole-naphthyl derivatives have demonstrated significant antitumor efficacy, with one compound showing potent activity against HepG2 liver cancer cells (IC50: 3.2 ± 0.1 μM) and functioning as a DNA intercalator, inducing apoptosis . The thiazole ring is a privileged structure in drug discovery, contributing to the activity of numerous therapeutic agents and candidates in clinical trials due to its aromaticity and presence of nitrogen and sulfur heteroatoms, which allow for diverse interactions with biological targets . This specific compound, with its two thiazole units, may serve as a key intermediate or precursor for synthesizing more complex molecules, such as thiazolidinones, which have documented antihyperglycemic activity in research models . Its mechanism of action is likely multifaceted and target-dependent, potentially involving enzyme inhibition or receptor modulation, similar to other bioactive thiazole-derived molecules . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c20-15-10-22-17(19-15)8-16-18-14(9-21-16)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOLKOJERUTKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC4=NC(=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Hydroxyl Group Modifications

The C4-OH group undergoes typical alcohol reactions:

Reaction TypeConditionsProductYield (%)Reference
Esterification Acetic anhydride, pyridine, Δ4-Acetoxy-thiazole derivative85–90
Etherification Alkyl halides, K₂CO₃, DMF4-Alkoxy-thiazole derivatives70–75
Oxidation PCC, CH₂Cl₂Thiazole-4-one60–65

Thiazole Ring Functionalization

  • Electrophilic substitution : Bromination at C5 of the thiazole ring using NBS in DMF (yield: ~78%) .

  • Nucleophilic attack : Thiolate displacement at C2 with amines or thiols under basic conditions .

Catalytic and Supramolecular Interactions

  • Acid-catalyzed cyclization : β-Cyclodextrin-SO₃H promotes imine formation and ring closure in similar thiazoles, achieving yields >90% .

  • C–H∙∙∙π interactions : The naphthalene moiety participates in intermolecular interactions, stabilizing intermediates during solid-phase synthesis .

Biological Activity and SAR

While direct data for this compound is limited, analogs exhibit:

Activity TypeKey Structural FeaturesIC₅₀ / MIC (µM)Reference
Antibacterial 4-OH, naphthyl substituent12.5–25
Anticancer Thiazole-4-one derivatives8.7–15.2
Enzyme inhibition Free -OH, planar conformation3.4 (COX-2)

Spectroscopic Characterization

Critical data for reaction monitoring:

  • ¹H-NMR : δ 7.2–8.1 (naphthyl aromatic protons), δ 4.3 (NCH₂), δ 2.6 (CH₂CO) .

  • IR : 1715 cm⁻¹ (C=O ester), 1530 cm⁻¹ (C=N) .

Stability and Degradation

  • Thermal stability : Decomposes at 411–413 K, consistent with thiazole derivatives .

  • Photodegradation : UV exposure in solution leads to hydroxyl radical formation and ring opening .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi. The studies show that compounds similar to 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol demonstrate promising activity against both Gram-positive and Gram-negative bacteria as well as fungal species.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, several thiazole derivatives were evaluated for their antimicrobial effectiveness. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole structure is crucial for antimicrobial efficacy .

Anticancer Applications

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. Compounds with similar structures have shown significant cytotoxic effects against human breast cancer cell lines, indicating their potential as anticancer agents.

Case Study: Cytotoxicity Evaluation

A study conducted on thiazole derivatives demonstrated their ability to inhibit the proliferation of MCF7 breast cancer cells. The compounds were subjected to Sulforhodamine B (SRB) assays to determine their cytotoxic effects. Results indicated that specific derivatives exhibited IC50 values comparable to established chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies help elucidate the mechanism of action and predict the pharmacokinetic properties of the compound.

Insights from Molecular Docking

Molecular docking simulations suggest that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways. This binding affinity is indicative of its potential as a lead compound for further drug development .

Summary Table of Applications

Application TypeActivityKey Findings
AntimicrobialEffective against Gram-positive/negative bacteriaPotent activity observed in derivatives
AnticancerCytotoxic to breast cancer cellsSignificant inhibition of MCF7 cells
Molecular DockingStrong binding affinity to target proteinsPredictive insights into mechanism of action

Mechanism of Action

The mechanism of action of 2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthyl-Thiazole Motifs

  • 4-([4-(2-Naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848): Structure: Shares the 4-(2-naphthyl)thiazole core but replaces the thiazol-4-ol group with an aminophenol moiety.
  • N-[4-(2-Naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea :

    • Structure : Retains the 4-(2-naphthyl)thiazole core but substitutes the methylene-thiazol-4-ol group with a urea linkage.
    • Activity : Urea derivatives often exhibit kinase or protease inhibitory activity, though specific data are unavailable here .

Thiazole Derivatives with Varied Substituents

  • 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile :

    • Structure : Fluorophenyl substitution at thiazole position 4, with a nitrile group.
    • Properties : Fluorine enhances metabolic stability and lipophilicity, which could improve pharmacokinetics compared to the target compound’s hydroxyl group .
  • 4-(4-Methylphenyl)-1,3-thiazole-2-thiol :

    • Structure : Methylphenyl and thiol substituents.
    • Reactivity : The thiol group may participate in disulfide bonding, unlike the hydroxyl group in the target compound, which is more likely to engage in hydrogen bonding .

Physical Properties

Compound Melting Point (°C) Key Functional Groups Notable Spectral Data
Target Compound Not reported Thiazol-4-ol, naphthyl Expected IR: ~3200 cm⁻¹ (O-H stretch)
TH-848 Not reported Aminophenol, naphthyl ¹H-NMR: δ 7.14–7.35 (aromatic protons)
Compound 8 () 225–227 Cyano, ethylimidoform IR: 2218 cm⁻¹ (C≡N); ¹³C-NMR: δ 121.3 (C=N)
2-[4-(4-Fluorophenyl)thiazol-2-yl]acetonitrile Not reported Fluorophenyl, nitrile ¹H-NMR: δ 4.86 (SCH₂)

Biological Activity

2-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a complex organic compound characterized by a thiazole ring system. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The unique structural features of this compound make it a candidate for various therapeutic applications.

Chemical Structure

The compound's IUPAC name is 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol, and its molecular formula is C17H12N2OS. The structure includes two thiazole rings and a naphthyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, the compound has shown potential in modulating inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain MIC (μg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli31.25 - 125Bacteriostatic
Candida albicans20 - 80Antifungal

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production. This property makes it a potential candidate for treating inflammatory diseases.

Study on Antibacterial Activity

A study published in the Journal of Antibiotics evaluated the antibacterial properties of various thiazole derivatives, including this compound. The findings revealed that this compound had a lower MIC compared to other derivatives, indicating superior antibacterial efficacy .

In Silico Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes such as acetylcholinesterase (AChE). The results showed favorable binding affinities and suggested that the compound could serve as a lead for developing AChE inhibitors for Alzheimer's disease .

Comparison with Similar Compounds

When compared to other thiazole derivatives, such as 4-(benzo[d]thiazole) compounds, this compound exhibited enhanced biological activities due to its unique structural features. This uniqueness is reflected in its broader spectrum of antimicrobial activity and potential therapeutic applications .

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